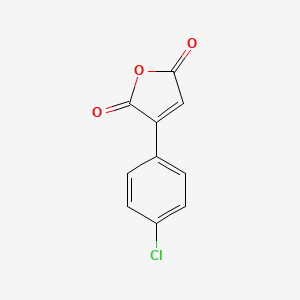

3-(4-Chlorophenyl)-2,5-furandione

Overview

Description

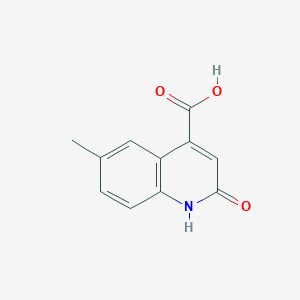

3-(4-Chlorophenyl)-2,5-furandione, also known as 4-chloro-2,5-dihydrofuran-3-one, is a compound of the furan family. It is a colorless, crystalline solid with a melting point of 142-144°C and a boiling point of 250°C. It is soluble in polar organic solvents, but insoluble in water. This compound is used in various scientific research applications, such as drug design, medicinal chemistry, and organic synthesis.

Scientific Research Applications

Photochromic Properties

3-(4-Chlorophenyl)-2,5-furandione, a derivative of furandione, exhibits notable photochromic properties in solution. This characteristic makes it a potential candidate for applications requiring light-responsive materials. Such materials could be used in various fields, including smart coatings and optical data storage. The study by Makarova et al. (2011) detailed the molecular and crystal structure of a furandione derivative, highlighting its stability and fluorescence quantum yields Makarova, Levchenko, Tkachev, Shepelenko, Metelitsa, Rybalkin, Popova, Bren, Aldoshin, & Minkin, 2011.

Synthesis of Novel Heterocyclic Systems

Furandiones, including this compound, are versatile synthons in heterocyclic synthesis. They are reactive and can be used to construct various monocyclic or condensed heterocyclic compounds. This multifunctionality was explored in research by Önal and Yıldırım (2007), where they synthesized various pyrimidine derivatives using furandiones Önal & Yıldırım, 2007.

Role in Organic Aerosol Formation

Furandiones, including this compound, are products of the photooxidation of volatile organic compounds like toluene. These compounds contribute to secondary organic aerosol (SOA) formation in the atmosphere. Al-Naiema, Roppo, and Stone (2017) developed a method for quantifying furandiones in ambient aerosol, which is crucial for understanding their role in SOA formation and potential health impacts Al-Naiema, Roppo, & Stone, 2017.

Antimicrobial and Anti-inflammatory Properties

Compounds derived from furandiones, such as this compound, have shown antimicrobial and anti-inflammatory properties. A study by Buchta et al. (2004) demonstrated the in vitro activity of furanone derivatives against yeasts and molds, indicating their potential as novel antifungal agents Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004.

Application in Organic Synthesis

Furandiones are used in various organic synthesis processes, such as the synthesis of pyrazoline derivatives. Ravula et al. (2016) discussed the synthesis of pyrazolinederivatives using a microwave-assisted method, where this compound and its derivatives played a key role. These derivatives showed promising anti-inflammatory and antibacterial properties, highlighting their potential in pharmaceutical applications Ravula, Babu, Manich, Rika, Chary, & Ra, 2016.

Potential in Environmental Science

The study of furandiones, including this compound, has significant implications in environmental science. Koehler, Fillo, Ries, Sanchez, & De Haan (2004) explored the formation of secondary organic aerosol by reactive condensation of furandiones. Their research provides insights into the atmospheric chemistry of these compounds and their potential environmental impacts Koehler, Fillo, Ries, Sanchez, & De Haan, 2004.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities due to their interaction with various receptors .

Biochemical Pathways

It is known that similar compounds can affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that 3-(4-chlorophenyl)furan-2,5-dione may also have diverse molecular and cellular effects .

properties

IUPAC Name |

3-(4-chlorophenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZGHMTWYIUDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342932 | |

| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3152-15-6 | |

| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)